5-bromo-2-chloro-3-(nitromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-3-(nitromethyl)pyridine is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-bromo-2-chloro-3-(nitromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-3-(nitromethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with different biomolecules.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-chloro-3-(nitromethyl)pyridine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the nitromethyl group.
2-Chloro-3-nitro-5-bromopyridine: Another isomer with similar functional groups but different positions on the pyridine ring.
5-Bromo-2-chloro-3-nitrobenzene: A benzene derivative with similar substituents but a different core structure.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H4BrClN2O2 |
---|---|
Molekulargewicht |
251.46 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-1-4(3-10(11)12)6(8)9-2-5/h1-2H,3H2 |
InChI-Schlüssel |
KMSQNFUORXHUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.